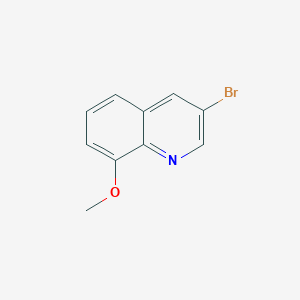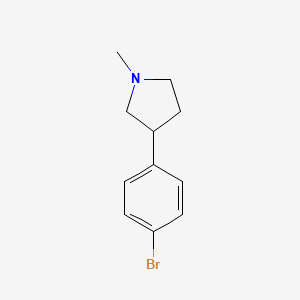
3-(4-溴苯基)-1-甲基吡咯烷
描述
3-(4-Bromophenyl)-1-methylpyrrolidine (also known as 3-BP-1MP) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidine, a cyclic five-membered heterocyclic compound containing an nitrogen atom, and is an important building block in organic synthesis. 3-BP-1MP has been used in a variety of applications, including medicinal chemistry, drug design, and chemical biology. It is also used as an intermediate in the synthesis of other organic compounds, such as drugs and dyes.
科学研究应用
抗菌活性
3-(4-溴苯基)-1-甲基吡咯烷衍生物在抗菌应用中显示出潜力。例如,从这种化学物质合成的化合物已经在体外抗真菌活性方面表现出显著的抑制作用,针对多种测试真菌。具体来说,1-(4-溴苯基)-3-乙基-3-甲基吡咯烷-2,5-二酮对广谱真菌表现出显著的抑制活性,表明其作为一种新型杀真菌剂的潜力(Cvetković等,2019)。
抗惊厥活性
3-(4-溴苯基)-1-甲基吡咯烷衍生物也被研究其抗惊厥性能。一项研究表明,该类化合物中的一些化合物表现出相当的抗惊厥活性,并且没有神经毒性。例如,4-(4-溴苯基)-3-吗啉基吡咯-2-羧酸甲酯在大鼠最大电击惊厥试验中表现出高效,展示了其作为抗惊厥药物的潜力(Unverferth et al., 1998)。
合成和化学研究
这种化学物质已被用于各种合成和化学研究中。例如,其衍生物已参与与某些化学结构的环扩张相关的研究,为相关化合物的生产提供了新颖的合成途径的见解(D’hooghe等,2009)。
抗分枝杆菌药剂
3-(4-溴苯基)-1-甲基吡咯烷的衍生物已被合成以用作抗分枝杆菌药剂。例如,使用[3+2]-环加成反应合成的双螺环吡咯烷衍生物对结核分枝杆菌表现出中等至良好的活性(Wei et al., 2013)。
作用机制
Target of Action
Related compounds such as pyrazoline derivatives have been shown to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which play crucial roles in the nervous system .
Mode of Action
Similar compounds have been shown to inhibit the activity of enzymes like ache, potentially affecting nerve signal transmission
Biochemical Pathways
Inhibition of ache, as seen with related compounds, can affect cholinergic signaling pathways, leading to changes in nerve signal transmission .
Result of Action
Inhibition of ache by related compounds can lead to changes in nerve signal transmission, potentially affecting behavior and movement .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-1-methylpyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-1-methylpyrrolidine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions. This inhibition can cause various physiological effects, including altered nerve transmission and muscle contractions.
Cellular Effects
The effects of 3-(4-Bromophenyl)-1-methylpyrrolidine on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of acetylcholinesterase, which in turn affects the levels of acetylcholine. Elevated acetylcholine levels can lead to enhanced cholinergic signaling, impacting gene expression and cellular metabolism . Additionally, 3-(4-Bromophenyl)-1-methylpyrrolidine has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-1-methylpyrrolidine exerts its effects through specific binding interactions with acetylcholinesterase. The bromophenyl group of the compound interacts with the active site of the enzyme, inhibiting its catalytic activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, the compound’s interaction with acetylcholinesterase can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-1-methylpyrrolidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 3-(4-Bromophenyl)-1-methylpyrrolidine can lead to sustained inhibition of acetylcholinesterase, resulting in chronic alterations in cholinergic signaling .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-1-methylpyrrolidine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cholinergic signaling without causing significant adverse effects . At higher doses, 3-(4-Bromophenyl)-1-methylpyrrolidine can induce toxic effects, including neurotoxicity and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.
Metabolic Pathways
3-(4-Bromophenyl)-1-methylpyrrolidine is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine . Additionally, 3-(4-Bromophenyl)-1-methylpyrrolidine may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-1-methylpyrrolidine within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 3-(4-Bromophenyl)-1-methylpyrrolidine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-1-methylpyrrolidine plays a significant role in its biochemical function. The compound has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Additionally, post-translational modifications and targeting signals may direct 3-(4-Bromophenyl)-1-methylpyrrolidine to specific organelles, further influencing its activity .
属性
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSYMRQRAOKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)
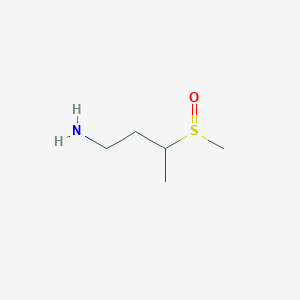

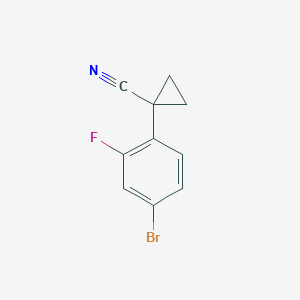

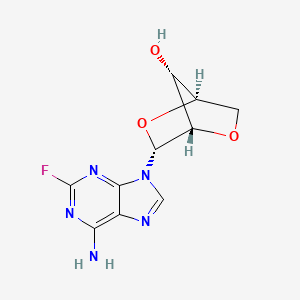

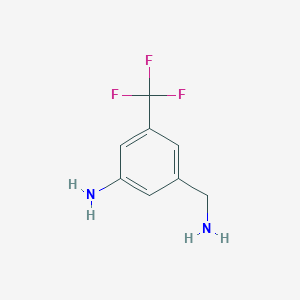
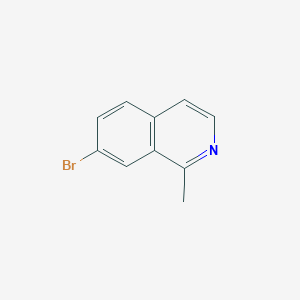
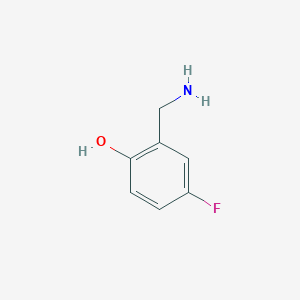

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)
